5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate
Description
This compound is a chalcone-derived aromatic ester featuring a thiophene moiety and a 4-nitrobenzoate group. Its structure includes:
- Methoxy-substituted phenyl ring: Enhances electron-donating properties and influences solubility.
- (2E)-3-(thiophen-2-yl)prop-2-enoyl group: A conjugated α,β-unsaturated ketone system, which may contribute to photophysical activity or biological interactions.
- 4-Nitrobenzoate ester: A strongly electron-withdrawing group that impacts reactivity and stability.
Potential applications include nonlinear optical (NLO) materials due to the conjugated π-system , or pharmaceutical intermediates given structural similarities to bioactive chalcones .
Properties
IUPAC Name |
[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO6S/c1-27-16-8-10-18(19(23)11-9-17-3-2-12-29-17)20(13-16)28-21(24)14-4-6-15(7-5-14)22(25)26/h2-13H,1H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRHEALKBSHTBT-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring is often synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Esterification: The phenyl group is esterified with 4-nitrobenzoic acid using a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Methoxylation: Introduction of the methoxy group is achieved through methylation reactions, often using methyl iodide and a base like potassium carbonate.
Final Coupling: The thiophene derivative is coupled with the esterified phenyl compound under conditions that promote the formation of the enoyl linkage, typically using a base such as sodium hydride in an aprotic solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium methoxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amino derivatives of the nitrobenzoate ester.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of the nitro group makes it a candidate for bio-reductive activation in hypoxic cells.
Medicine
Medicinally, this compound and its derivatives are explored for their potential anti-inflammatory, anti-cancer, and antimicrobial properties. The thiophene ring is known for its biological activity, and the nitrobenzoate ester can enhance cellular uptake.
Industry
In industry, this compound can be used in the development of new materials, such as polymers with specific electronic properties. Its structural components make it suitable for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The methoxy group can participate in hydrogen bonding, while the thiophene ring can engage in π-π interactions with aromatic amino acids in proteins. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biomolecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Conjugation and Reactivity : Thiophene’s aromaticity and sulfur atom may facilitate charge transfer in NLO applications, contrasting with phenyl or chlorophenyl analogs .
Functional Group Comparisons
- Thiophene vs. Benzofuran/Chlorophenyl : Thiophene-containing compounds (e.g., target compound, derivatives) exhibit distinct π-π stacking and redox behavior due to sulfur’s electronegativity. Benzofuran analogs () show higher rigidity, which could affect crystallinity .
- Ester vs. Acid Derivatives: The 4-nitrobenzoate ester (target) likely has lower solubility in aqueous media compared to carboxylic acid analogs (e.g., ’s (2E)-3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid) .
Biological Activity
5-Methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxy group, a thiophene ring, and a nitrobenzoate moiety. Its molecular formula can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 315.36 g/mol
Anticancer Activity
Recent studies have indicated that nitrobenzoate derivatives exhibit significant anticancer properties. One study demonstrated that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, nitrobenzoate-derived compounds have been shown to suppress metastatic activity by inhibiting specific glycoproteins involved in tumor progression .
Antiangiogenic Effects
The antiangiogenic potential of nitrobenzoate derivatives has been highlighted in recent research. A study involving zebrafish embryos revealed that a related nitrobenzoate compound significantly disrupted vascular development by impairing endothelial cell migration and proliferation. This effect was attributed to the disruption of VEGF/VEGFR2 signaling pathways, which are crucial for angiogenesis . The implications of these findings suggest that this compound could serve as a novel antiangiogenic agent.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to reduced tumor cell viability .
- Disruption of Signaling Pathways : The interference with VEGF signaling pathways is a critical mechanism for its antiangiogenic effects. By inhibiting these pathways, the compound may prevent the formation of new blood vessels that supply nutrients to tumors .
- Induction of Apoptosis : Nitrobenzoate derivatives have been linked to the induction of apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
Study on Nitrobenzoate Derivatives
A detailed study on nitrobenzoate-derived compounds revealed their efficacy in inhibiting tumor growth in vivo. The study utilized mouse models to assess the impact of these compounds on tumor size and metastasis. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions .
Comparative Analysis Table
| Compound Name | Molecular Weight (g/mol) | Anticancer Activity | Antiangiogenic Activity |
|---|---|---|---|
| Compound X8 | 315.36 | Inhibits proliferation in cancer cells | Disrupts VEGF signaling |
| 5-Methoxy... | 315.36 | Potentially similar effects | Expected based on structure |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Preparation of the (2E)-3-(thiophen-2-yl)prop-2-enoyl moiety via condensation of thiophene-2-carbaldehyde with a ketone under acidic conditions .
- Step 2 : Coupling the enoyl group to a 5-methoxyphenyl intermediate using esterification or Friedel-Crafts acylation, with dichloromethane (DCM) or tetrahydrofuran (THF) as solvents .
- Step 3 : Final esterification with 4-nitrobenzoyl chloride, requiring pH control (6.5–7.5) and low temperatures (0–5°C) to minimize side reactions .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How is the compound characterized structurally and for purity?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry (e.g., E-configuration of the propenoyl group via coupling constants in NMR) and aromatic substitution patterns .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm, NO asymmetric stretch at ~1520 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., CHNOS) and isotopic patterns .
- Melting Point Analysis : Assess purity (>95% by DSC or capillary methods) .
Q. What solvents and conditions ensure stability during storage?
- Stability Profile :
- Solvents : Store in anhydrous DCM or acetonitrile at –20°C to prevent hydrolysis of the ester and nitro groups .
- Light Sensitivity : Protect from UV exposure due to the nitrobenzoyl group’s photoreactivity .
Advanced Research Questions
Q. How do competing reaction pathways affect the synthesis yield, and how can they be mitigated?
- Mechanistic Challenges :
- Isomerization Risk : The (2E)-propenoyl group may isomerize to the (2Z)-form under prolonged heating. Use low temperatures (<40°C) and catalytic bases (e.g., pyridine) to stabilize the desired configuration .
- Side Reactions : Nitro group reduction or thiophene ring sulfonation may occur under acidic conditions. Optimize pH (neutral to slightly basic) and avoid strong oxidizing agents .
- Yield Optimization : Design a fractional factorial experiment to test variables (temperature, solvent, catalyst) and analyze via ANOVA .
Q. What crystallographic methods resolve ambiguities in molecular conformation?
- X-ray Diffraction (XRD) :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small crystals. SHELXT or SHELXD solves initial phases, while SHELXL refines the structure .
- Key Parameters : Analyze torsion angles (e.g., thiophene-propenoyl dihedral angle) to confirm planarity and intramolecular interactions .
Q. How does the compound interact with biological targets, and what assays validate these interactions?
- In Silico Screening :
- Docking Studies : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the nitro group’s electron-withdrawing effects .
- Experimental Validation :
- Enzyme Inhibition Assays : Measure IC values via spectrophotometry (e.g., COX-2 inhibition at 590 nm) .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization in cancer cell lines .
Q. What computational models predict reactivity under varying conditions?
- DFT Calculations :
- Gaussian 16 : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (FMOs). The LUMO (-2.1 eV) suggests nucleophilic attack at the propenoyl carbonyl .
- Reactivity Trends : Compare Fukui indices to prioritize electrophilic sites (e.g., nitro group vs. thiophene sulfur) .
- MD Simulations : GROMACS models solvation dynamics in DCM/water mixtures to predict hydrolysis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
